molecular formula C13H16N2O B2544828 cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime CAS No. 860784-51-6

cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime

Cat. No.: B2544828
CAS No.: 860784-51-6
M. Wt: 216.284
InChI Key: OSJJJLHGCHBSFQ-SQFISAMPSA-N
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Description

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. Its unique structure, which includes cyclopropyl and pyridinyl groups, contributes to its diverse chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of a 3-pyridinyl intermediate through a series of reactions, such as halogenation and subsequent substitution reactions.

    Cyclopropylation: The pyridinyl intermediate is then subjected to cyclopropylation using cyclopropyl halides under basic conditions to introduce the cyclopropyl groups.

    Methanone Formation: The resulting compound undergoes further reactions to form the methanone group.

    O-Methyloxime Formation: Finally, the methanone derivative is treated with hydroxylamine and methanol to form the O-methyloxime group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(Z)-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-16-15-13(10-4-5-10)11-6-7-12(14-8-11)9-2-3-9/h6-10H,2-5H2,1H3/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJJJLHGCHBSFQ-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1CC1)C2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1CC1)\C2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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